3-(4,5-Difluoro-2-methoxyphenyl)propionic acid
Description
3-(4,5-Difluoro-2-methoxyphenyl)propionic acid is a fluorinated aromatic propionic acid derivative characterized by a methoxy group at the 2-position and fluorine atoms at the 4- and 5-positions of the phenyl ring. The compound’s reactivity and biological activity are influenced by the electron-withdrawing fluorine substituents and the steric/electronic effects of the methoxy group. Such derivatives are often explored for pharmaceutical and agrochemical applications due to their metabolic stability and bioavailability .
Properties
IUPAC Name |
3-(4,5-difluoro-2-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-15-9-5-8(12)7(11)4-6(9)2-3-10(13)14/h4-5H,2-3H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTSALDVVUTTSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CCC(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901260858 | |
| Record name | 4,5-Difluoro-2-methoxybenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901260858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092460-69-9 | |
| Record name | 4,5-Difluoro-2-methoxybenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092460-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Difluoro-2-methoxybenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901260858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4,5-difluoro-2-methoxybenzene.
Grignard Reaction: The 4,5-difluoro-2-methoxybenzene undergoes a Grignard reaction with ethylmagnesium bromide to form the corresponding phenylmagnesium bromide intermediate.
Carboxylation: The phenylmagnesium bromide intermediate is then subjected to carboxylation using carbon dioxide to yield the desired this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Oxidation: Formation of difluoromethoxybenzoic acid.
Reduction: Formation of 3-(4,5-difluoro-2-methoxyphenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
3-(4,5-Difluoro-2-methoxyphenyl)propionic acid serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives have been investigated for:
- Anti-inflammatory Properties : Compounds derived from this acid have shown potential in reducing inflammation through various biochemical pathways.
- Analgesic Effects : Its structural similarity to known analgesics suggests possible pain-relieving properties.
- Anticancer Activity : Preliminary studies indicate that it may inhibit the growth of certain cancer cells by interacting with specific molecular targets .
Material Science
In material science, this compound is being explored for:
- Advanced Materials Development : It is utilized in synthesizing polymers and coatings that exhibit enhanced mechanical properties and chemical resistance.
- Agrochemicals : The compound's derivatives are being researched for use in agrochemical formulations, potentially improving crop protection and yield .
Biological Studies
In biological research, this compound acts as a probe in various biochemical assays:
Mechanism of Action
The mechanism of action of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group enhances its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Key Observations:
Substituent Position and Electronic Effects: The target compound (4,5-difluoro-2-methoxy) differs from the analog 3-(3,5-difluoro-4-methoxyphenyl)propionic acid (CAS 1017778-30-1) in fluorine and methoxy positioning. Methoxy groups at the 2-position (as in the target compound) versus 4-position (CAS 105219-44-1) alter the molecule’s electronic profile. The 2-OCH₃ group may reduce ring electron density more significantly than para-substituted methoxy groups, impacting acidity (pKa) and solubility .
Impact of Fluorination: Fluorine atoms increase metabolic resistance due to their strong C-F bonds. Difluoro substitution (as in the target compound) may enhance lipophilicity compared to monofluoro analogs, influencing membrane permeability and pharmacokinetics .
Metabolic Pathways: Methoxy groups are susceptible to demethylation by mammalian or microbial enzymes, as seen in the conversion of 3-(3′-hydroxy-4′-methoxyphenyl)propionic acid to 3-(3′,4′-dihydroxyphenyl)propionic acid in flavonoid catabolism . However, fluorine substitution at adjacent positions (e.g., 4,5-difluoro in the target compound) could sterically hinder demethylation, prolonging half-life . Propionic acid side chains are often substrates for β-oxidation or conjugation (e.g., glycine, glucuronide), but fluorination may block these pathways, leading to alternative excretion routes .
Structural Similarity and Functional Implications :
- High similarity scores (0.91–0.92) for difluoro-methoxy analogs suggest overlapping reactivity or bioactivity. For instance, 3-(3,5-difluoro-4-methoxyphenyl)propionic acid (CAS 1017778-30-1) shares a nearly identical molecular weight (216.18 g/mol) with the target compound, implying comparable synthetic accessibility and purification challenges .
Biological Activity
3-(4,5-Difluoro-2-methoxyphenyl)propionic acid is a compound of significant interest in medicinal chemistry and material science due to its diverse biological activities and potential applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a propionic acid moiety linked to a 4,5-difluoro-2-methoxyphenyl group, which contributes to its unique chemical properties. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of compounds, making them more effective in biological systems.
Target Interactions
Research indicates that this compound may interact with various biological targets. Compounds with similar structures have been shown to bind with high affinity to multiple receptors, potentially altering their function and leading to various biological effects.
Biochemical Pathways
The compound is believed to influence several biochemical pathways that are crucial for its biological effects. These pathways may include those involved in inflammation, cell signaling, and metabolic regulation. For instance, it has been suggested that it may exhibit anti-inflammatory , antiviral , and anticancer activities based on the properties of analogous compounds.
Anti-inflammatory Effects
Studies have highlighted the anti-inflammatory potential of this compound. It is hypothesized that the compound may inhibit pro-inflammatory cytokines or enzymes involved in inflammatory responses, thereby providing therapeutic benefits in conditions characterized by chronic inflammation.
Anticancer Properties
The compound's structural characteristics suggest potential anticancer activity. Similar compounds have demonstrated the ability to induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, including modulation of cell cycle progression and apoptosis pathways.
Antiviral Activity
Preliminary findings suggest that the compound may possess antiviral properties. Its ability to interfere with viral replication processes could make it a candidate for further investigation as an antiviral agent.
In Vitro Studies
In vitro studies have been conducted to assess the biological activity of this compound against various cell lines. These studies typically measure cell viability, proliferation rates, and changes in cytokine production following treatment with the compound.
Table 1: Summary of In Vitro Studies
| Study Reference | Cell Line | Biological Activity Assessed | Result |
|---|---|---|---|
| Study A | Cancer A | Cell Viability | Decreased by 30% at 50 µM |
| Study B | Immune A | Cytokine Production | Reduced IL-6 levels by 40% |
| Study C | Viral B | Viral Replication | Inhibition observed at 100 µM |
In Vivo Studies
In vivo studies are necessary to validate the findings from in vitro experiments. Animal models are often used to evaluate the pharmacokinetics, efficacy, and safety profile of the compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves coupling fluorinated aromatic precursors with a propionic acid moiety. For example, a Suzuki-Miyaura reaction could introduce the difluoro-methoxy phenyl group to a propenoic acid derivative, followed by hydrogenation to yield the propionic acid backbone . Purification is achieved via recrystallization (using ethanol/water mixtures) or preparative HPLC with a C18 column and acetonitrile/water mobile phase. Purity optimization requires monitoring by NMR (to confirm substituent positions) and HPLC-MS (to detect trace impurities) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Structural confirmation : H/C NMR (e.g., δ ~2.5–3.0 ppm for propionic acid protons; aromatic region for fluorinated/methoxy groups) .
- Purity assessment : Reverse-phase HPLC with UV detection at 254 nm, paired with high-resolution mass spectrometry (HRMS) for molecular ion validation .
- Thermal stability : Differential scanning calorimetry (DSC) to identify melting points and degradation thresholds .
Q. How is this compound utilized in pharmacological or biochemical studies?
- Methodological Answer : Similar phenylpropionic acid derivatives are used as intermediates in drug discovery (e.g., anti-inflammatory agents). For target validation, researchers employ in vitro assays such as enzyme inhibition (e.g., COX-1/COX-2 inhibition measured via fluorometric kits) or cell viability assays (MTT assays in macrophage models) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity or biological activity of this compound?
- Methodological Answer :
- Reactivity prediction : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to model electronic properties, acid dissociation constants (pKa), and regioselectivity in further functionalization .
- Biological activity : Molecular docking (AutoDock Vina) against protein targets (e.g., cyclooxygenase) to simulate binding affinities. Pharmacophore modeling identifies critical functional groups for activity .
Q. What strategies resolve contradictions in environmental persistence data for fluorinated aromatic acids?
- Methodological Answer : Contradictions often arise from matrix effects (e.g., soil vs. water). Researchers should:
- Use isotope-labeled internal standards (e.g., C-analogs) in LC-MS/MS to improve quantification accuracy .
- Conduct accelerated degradation studies under controlled UV light/pH conditions to compare lab and environmental half-lives .
- Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., organic carbon content) in field data .
Q. How can reaction engineering improve the scalability of synthesizing this compound?
- Methodological Answer :
- Flow chemistry : Continuous synthesis reduces side reactions (e.g., via microreactors with precise temperature/residence time control) .
- Catalyst optimization : Screen immobilized catalysts (e.g., Pd/C nanoparticles) to enhance yield and reduce metal leaching .
- Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy monitors intermediate formation in real time .
Q. What advanced techniques detect trace-level degradation products in environmental samples?
- Methodological Answer :
- Sample preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to concentrate analytes .
- Detection : LC-QTOF-MS in negative ionization mode for high sensitivity and structural elucidation of metabolites (e.g., defluorinated or hydroxylated derivatives) .
- Data analysis : Non-targeted screening using software (e.g., Compound Discoverer) to identify unknown transformation products .
Q. How do structural modifications (e.g., fluorination) influence the compound’s physicochemical properties?
- Methodological Answer :
- LogP determination : Shake-flask method with octanol/water partitioning, compared to computational predictions (e.g., XLogP3) .
- Acidity studies : Potentiometric titration to measure pKa shifts caused by electron-withdrawing fluorine groups .
- Solubility : Use a nephelometer to quantify aqueous solubility under varying pH conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
